(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Catalog No.
S876120
CAS No.
1416134-49-0
M.F
C13H19N3O2
M. Wt
249.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxami...

CAS Number

1416134-49-0

Product Name

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

IUPAC Name

(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.32

InChI

InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)/t11-,12+/m1/s1

SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N

Synonyms

(2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide; 2-Piperidinecarboxamide, 5-[(phenylmethoxy)amino]-, (2S,5R)-; (2S,5R)-5-(benzyloxyamino)-piperidine-2-carboxylic acid amide; 5R-(5-Benzyloxyamino) L-Pipecolic Amide

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a chemical compound characterized by its unique structural configuration, which includes a piperidine ring substituted with a benzyloxy group and a carboxamide functional group. Its molecular formula is C13H19N3O, and it is recognized as an impurity of Avibactam, a novel β-lactamase inhibitor that employs a non-lactam structural scaffold to combat bacterial resistance to β-lactam antibiotics . The compound's stereochemistry is indicated by the (2S,5R) notation, highlighting its specific chiral centers that contribute to its biological activity.

Typical of amides and amines. Notably, the piperidine nitrogen can be protected during synthesis to facilitate further reactions such as phosgenation or carbonylation, leading to the formation of carbonyl compounds. Following these steps, the protecting group can be removed to yield the final product through cyclization under basic conditions .

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide exhibits significant biological activity primarily as a β-lactamase inhibitor. This activity is crucial in restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria. By inhibiting β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics, this compound plays a role in enhancing antibiotic effectiveness .

The synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide typically involves several key steps:

  • Protection of Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using various protecting groups such as FMOC (9-fluorenylmethoxycarbonyl), BOC (tert-butyloxycarbonyl), or CBZ (carbobenzyloxy).
  • Carbonylation or Phosgenation: A carbonylation agent or phosgenation agent is introduced to form carbonyl derivatives.
  • Deprotection: The protecting group is removed using suitable reagents like diethylamine or morpholine.
  • Cyclization: The reaction mixture is treated with bases such as sodium bicarbonate or triethylamine to facilitate cyclization and form the desired product.
  • Isolation: The final compound is isolated through crystallization techniques .

The primary application of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide lies in medicinal chemistry as an impurity in the production of Avibactam. Its role as a β-lactamase inhibitor makes it valuable in developing new antibiotics that can effectively target resistant bacterial strains. Additionally, its unique structure may provide insights into designing novel therapeutic agents .

Interaction studies involving (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide focus on its ability to bind to β-lactamase enzymes and inhibit their activity. These studies often utilize kinetic assays to measure the inhibition constants and evaluate how effectively the compound can restore the activity of various β-lactam antibiotics against resistant bacterial strains .

Several compounds share structural similarities with (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
AvibactamNon-lactam β-lactamase inhibitorDesigned specifically to combat resistant bacteria
5-AminopiperidineBasic piperidine structureLacks the benzyloxy group; simpler structure
1-(Benzyloxy)-4-(piperidin-1-yl)butan-1-oneContains a benzyloxy group but different coreDifferent functional groups altering biological activity
6-(Benzyloxy)-1-azabicyclo[3.3.0]octan-3-oneSimilar bicyclic structurePotentially different pharmacological properties

These compounds highlight the unique structural aspects of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide while also demonstrating its specific applications in combating antibiotic resistance through β-lactamase inhibition .

Structural and Molecular Characteristics

The compound’s IUPAC name is (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide, with the CAS registry number 1416134-49-0. Its molecular formula is C₁₃H₁₉N₃O₂, and its molecular weight is 249.31 g/mol. The structure features:

  • A piperidine ring with stereochemical configurations at positions 2 (S) and 5 (R).
  • A benzyloxyamino group (-NO-Bn) attached to the piperidine nitrogen at position 5.
  • A carboxamide group (-CONH₂) at position 2.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉N₃O₂
Molecular Weight249.31 g/mol
Boiling Point463.1 ± 55.0°C (predicted)
Density1.2 ± 0.1 g/cm³ (predicted)
pKa16.69 ± 0.40 (predicted)

Synonyms and Related Compounds

Common synonyms include Avibactam Intermediate 2, Avibactam impurity 18, and (2S,5R)-5-[(phenylmethoxy)amino]-2-piperidinecarboxamide. It is structurally distinct from avibactam itself, which contains a sulfonamide group and lacks the benzyloxy protecting group.

Historical Context in β-Lactamase Inhibitor Development

Emergence of β-Lactamase Inhibitors

The rise of β-lactamase enzymes, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitated the development of inhibitors to restore antibiotic efficacy. Avibactam, approved in 2015, was the first non-β-lactam inhibitor to target class A (e.g., KPC), C (AmpC), and D (OXA) enzymes.

Role in Avibactam’s Development

The synthesis of avibactam requires precise stereochemical control and functional group transformations. (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide emerged as a critical intermediate due to its compatibility with:

  • Lipase-catalyzed resolution: Enzymatic methods to establish stereochemistry at positions 2 and 5.
  • One-pot debenzylation-sulfation: Simultaneous removal of the benzyloxy group and introduction of the sulfonamide moiety.

Role as a Key Intermediate in Avibactam Synthesis

Molecular Geometry and Conformational Isomerism

The molecular geometry of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is fundamentally determined by the six-membered piperidine ring structure, which adopts a chair conformation characteristic of saturated six-membered heterocycles [1] [11]. The compound has a molecular formula of C₁₃H₁₉N₃O₂ with a molecular weight of 249.31 g/mol [1] [2]. The piperidine ring exhibits typical chair geometry with bond angles approximating tetrahedral values, where the carbon-nitrogen-carbon angle measures approximately 109.8-112.1 degrees [25].

The chair conformation represents the most thermodynamically stable arrangement for the piperidine ring, minimizing both torsional and steric strain [19]. In this conformation, the benzyloxy amino substituent at position 5 and the carboxamide group at position 2 preferentially occupy equatorial positions to reduce steric interactions [19] [22]. The piperidine nitrogen adopts a pyramidal geometry with the lone pair occupying a pseudo-axial position, contributing to the overall three-dimensional structure [11].

Conformational analysis reveals that piperidine derivatives can exhibit flexibility between chair, half-chair, and boat conformations depending on the nature and position of substituents [16] [19]. For the title compound, the presence of bulky substituents at positions 2 and 5 stabilizes the chair form through favorable equatorial positioning [19]. The benzyloxy group introduces additional conformational considerations through rotation about the carbon-oxygen and oxygen-nitrogen bonds, creating multiple low-energy conformers [21].

Table 1: Molecular Properties and Geometric Parameters

PropertyValueReference
Molecular FormulaC₁₃H₁₉N₃O₂ [1]
Molecular Weight (g/mol)249.31 [1] [2]
Predicted Boiling Point (°C)463.1 ± 55.0 [2]
Predicted Density (g/cm³)1.18 ± 0.1 [2]
C-N-C Bond Angle (degrees)109.8-112.1 [25]
Ring ConformationChair [19]

Chiral Center Configuration and Absolute Stereochemistry

The compound possesses two chiral centers located at positions 2 and 5 of the piperidine ring, designated with (2S,5R) absolute configuration according to the Cahn-Ingold-Prelog priority rules [1] [12]. The stereochemical designation indicates that carbon 2 has S configuration while carbon 5 exhibits R configuration [1]. This specific stereochemical arrangement creates a defined three-dimensional spatial organization that influences the compound's physical and chemical properties [12].

The absolute configuration at position 2 (S) places the carboxamide substituent in a specific spatial orientation relative to the piperidine ring [12]. Similarly, the R configuration at position 5 positions the benzyloxy amino group in a defined stereochemical environment [1]. The combination of these two chiral centers generates four possible stereoisomers, with the (2S,5R) form representing one specific enantiomeric pair [12].

Stereochemical analysis indicates that the spatial arrangement of substituents affects molecular recognition and binding properties [7] [22]. The (2S,5R) configuration creates a unique three-dimensional molecular surface that can interact selectively with biological targets [7]. This stereochemical specificity is particularly important for compounds that function as enzyme inhibitors or receptor ligands [7].

The absolute stereochemistry influences conformational preferences through stereoelectronic effects and steric interactions [22]. The specific (2S,5R) arrangement minimizes unfavorable gauche interactions while maximizing favorable orbital overlaps [22]. These effects contribute to the overall stability and preferred conformation of the molecule [19].

Hydrogen Bonding Patterns and Intermolecular Interactions

The hydrogen bonding characteristics of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide are determined by multiple functional groups capable of participating in donor-acceptor interactions [10] [14]. The carboxamide group at position 2 serves as both a hydrogen bond donor through the amide nitrogen-hydrogen bonds and an acceptor via the carbonyl oxygen [10] [27]. The benzyloxy amino substituent provides additional hydrogen bonding sites through the amino nitrogen [14].

Intermolecular hydrogen bonding patterns typically involve the formation of dimeric or chain-like structures in the solid state [10] [14]. The carboxamide group commonly participates in N-H···O hydrogen bonds with neighboring molecules, creating extended networks with bond lengths ranging from 2.15 to 2.54 Å [14]. These interactions exhibit characteristic bond angles between 160-180 degrees, indicating strong directional hydrogen bonds [14].

The piperidine nitrogen can also engage in hydrogen bonding interactions, particularly when protonated under appropriate conditions [11] [14]. The predicted pKa value of 16.69 suggests that the compound exhibits weak basicity, affecting its hydrogen bonding behavior in different environments [2]. The benzyloxy group contributes to intermolecular interactions through π-π stacking between aromatic rings and weak C-H···π contacts [18] [21].

Crystal structure analysis of related piperidine carboxamides reveals that hydrogen bonding stabilizes specific conformations and influences packing arrangements [10] [27]. The combination of multiple hydrogen bonding sites creates complex three-dimensional networks that affect physical properties such as melting point and solubility [10] [14].

Table 2: Hydrogen Bonding Parameters

Interaction TypeTypical Distance (Å)Angle Range (degrees)Reference
N-H···O (carboxamide)2.15-2.54160-180 [14]
N-H···N2.15-2.19168-177 [11]
C-H···π2.67163 [21]
π-π stacking3.81- [18]

Comparative Analysis with Related Piperidine Derivatives

Structural comparison with related piperidine derivatives reveals distinctive features that distinguish (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide from other members of this chemical class [13] [19]. Unlike simple piperidine, which exhibits a basic six-membered ring structure, the title compound incorporates multiple functional groups that significantly alter its conformational behavior and intermolecular interactions [13] [25].

Comparison with 4-piperidinecarboxamide demonstrates the positional effects of carboxamide substitution [29]. While 4-piperidinecarboxamide maintains a standard chair conformation with equatorial carboxamide positioning, the 2-position substitution in the title compound creates different steric and electronic environments [27] [29]. The additional benzyloxy amino group at position 5 further distinguishes this compound from simpler carboxamide derivatives [13].

Analysis of stereochemical effects shows that chiral piperidine derivatives exhibit enhanced biological activity compared to their achiral counterparts [7] [22]. The (2S,5R) configuration provides specific spatial arrangements that can improve binding affinity and selectivity for biological targets [7]. This contrasts with unsubstituted piperidine, which lacks stereochemical complexity [7].

Conformational studies indicate that highly substituted piperidines may deviate from ideal chair geometry depending on substituent bulk and electronic effects [16] [19]. While simple piperidine maintains a regular chair conformation, compounds with multiple substituents can adopt alternative conformations such as half-chair or boat forms [16] [19]. The title compound's substitution pattern appears to favor chair geometry with equatorial substituent positioning [19].

Table 3: Comparative Analysis of Piperidine Derivatives

CompoundSubstitution PatternConformationChiral CentersKey Features
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide2-carboxamide, 5-benzyloxy aminoChair2Multiple H-bond sites, stereochemical complexity
PiperidineUnsubstitutedChair0Basic ring structure, minimal interactions
4-Piperidinecarboxamide4-carboxamideChair0Single H-bond donor/acceptor
N-substituted piperidinesVariable N-substitutionChair to boatVariableConformation depends on N-substituent

The hydrogen bonding capacity differs significantly among piperidine derivatives [10] [14]. The title compound exhibits multiple hydrogen bonding sites through its carboxamide and amino functionalities, contrasting with simple piperidine's limited hydrogen bonding ability [14]. This enhanced hydrogen bonding capacity influences crystal packing, solubility, and potential biological interactions [10] [14].

The synthesis of (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide presents significant challenges due to the presence of multiple stereocenters and the requirement for precise stereochemical control. This section examines the various synthetic approaches that have been developed to access this important intermediate, with particular emphasis on traditional multi-step routes, modern catalytic methods, and green chemistry innovations.

Traditional Multi-Step Synthesis Routes

Traditional synthetic approaches to (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide typically involve multi-step sequences that require careful orchestration of protection and deprotection strategies alongside stereoselective piperidine ring formation. These methodologies, while often requiring multiple steps, provide reliable access to the target compound with high stereochemical fidelity.

Protection/Deprotection Strategies for Amino and Carboxamide Groups

The synthesis of (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide necessitates sophisticated protection strategies to prevent unwanted side reactions during the construction of the piperidine core and subsequent functionalization steps [1] [2] [3]. The choice of protecting groups must consider orthogonality, stability under reaction conditions, and ease of removal without affecting other functional groups present in the molecule.

tert-Butoxycarbonyl (Boc) Protection Strategy

The tert-butoxycarbonyl group represents one of the most widely employed protecting groups for amino functionalities in piperidine synthesis [4] [5]. Installation of the Boc group typically employs di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine [4]. The reaction proceeds under mild conditions at room temperature or moderate heating (40°C), achieving high yields and fast conversions [4].

The deprotection of Boc-protected amines involves treatment with trifluoroacetic acid or concentrated hydrochloric acid under ambient conditions [4] [5]. The mechanism proceeds through protonation of the carbamate oxygen, followed by elimination of a tert-butyl carbocation and subsequent decarboxylation to yield the free amine [3]. This deprotection strategy is particularly valuable due to its simplicity and compatibility with other functional groups commonly encountered in piperidine synthesis.

Fluorenylmethoxycarbonyl (Fmoc) Protection Strategy

The fluorenylmethoxycarbonyl protecting group offers an orthogonal protection strategy that is particularly valuable in solid-phase synthesis applications [2] [6]. Installation of the Fmoc group utilizes fluorenylmethoxycarbonyl chloride or the corresponding succinimidyl carbonate under basic conditions [2]. The Fmoc group exhibits remarkable stability toward acidic conditions and hydrolysis while remaining selectively removable by weak bases.

Deprotection of Fmoc-protected amines employs piperidine in dimethylformamide, typically at concentrations of 20% [6] [7]. The mechanism involves base-catalyzed β-elimination to form dibenzofulvene, which is subsequently trapped by excess piperidine to prevent side reactions [2]. This deprotection strategy has found widespread application in automated synthesis platforms due to its reliability and compatibility with sensitive functional groups [6].

Advanced Protection Strategies

Recent developments in protection chemistry have introduced novel strategies that offer enhanced selectivity and milder deprotection conditions. The dimethyldithiomaleate (dM-Dim) protecting group represents an innovative approach for carboxylic acid protection that can be deprotected under nearly neutral oxidative conditions using sodium periodate [1]. This method avoids the use of transition metal catalysts and can be performed at room temperature, making it particularly attractive for sensitive substrates.

The 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group has been developed specifically for carboxamide protection [8]. This protecting group can be removed using mild basic desilylation methods, strongly acidic conditions, or oxidative conditions, providing multiple orthogonal deprotection pathways [8].

Stereoselective Formation of Piperidine Core

The construction of the piperidine core with the required (2S,5R) stereochemistry represents a critical challenge in the synthesis of the target compound. Several stereoselective approaches have been developed that enable reliable access to the desired stereoisomer.

Asymmetric Mannich Reaction Strategy

The asymmetric Mannich reaction employing pseudoephedrine as a chiral auxiliary has emerged as a powerful method for constructing highly substituted piperidines with excellent stereochemical control [9]. This approach utilizes the readily available aminoalcohol (+)-(S,S)-pseudoephedrine to induce high levels of diastereo- and enantioselectivity in the formation of β-aminocarbonyl compounds [9].

The reaction proceeds through a diastereoselective Mannich reaction that allows preparation of β-aminocarbonyl compounds in high yield with diastereomeric ratios exceeding 19:1 [9]. The methodology employs easy-to-scale protocols and provides access to both enantiomeric series through the use of either enantiomer of pseudoephedrine. Subsequent cyclization reactions can be performed to construct the piperidine ring while maintaining the stereochemical integrity established in the Mannich reaction.

Chiral Pool Approaches

Chiral pool strategies utilize naturally occurring amino acids, sugars, or other readily available chiral precursors as starting materials for piperidine synthesis [10] [11]. These approaches offer the advantage of inherent chirality without the need for auxiliary removal or resolution steps. Garner's aldehyde, derived from serine, has been extensively utilized as a chiral building block for the construction of polyhydroxylated piperidines [10].

The use of carbohydrate-derived precursors enables the preparation of enantiomerically pure piperidines through well-established transformation sequences [10]. These methods typically involve reduction of the carbonyl functionality, followed by cyclization reactions that proceed with retention of the original stereochemical information present in the natural product precursor.

Ring-Closing Metathesis Strategies

Ring-closing metathesis has found application in the stereoselective synthesis of piperidine alkaloids through the formation of six-membered rings from appropriately functionalized precursors [11]. The methodology involves the use of ruthenium-based metathesis catalysts to promote cyclization of bis-olefinic substrates, providing direct access to substituted piperidines.

The stereochemical outcome of these reactions can be influenced through the choice of catalyst, reaction conditions, and substrate design. Recent developments have focused on the use of chiral metathesis catalysts to achieve enantioselective ring-closing reactions, although the stereoselectivity is often variable and substrate-dependent [12].

Catalytic Approaches in Modern Synthesis

Modern synthetic approaches to (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide have increasingly relied on catalytic methodologies that offer improved efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed reactions have revolutionized the field of piperidine synthesis by enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with high selectivity [13] [14] [15].

Palladium-Catalyzed Reductive Heck Coupling

The application of palladium-catalyzed reductive Heck coupling has proven particularly valuable for the construction of highly substituted piperidine rings with syn-selectivity [14]. This methodology avoids the use of stoichiometric amounts of highly toxic and moisture-sensitive nickel reagents that were previously required for similar transformations.

The optimized conditions employ palladium(II) acetate as the catalyst precursor, sodium formate as the hydride source, and tetrabutylammonium chloride as a phase transfer reagent in dimethylformamide [14]. The reaction proceeds through migratory insertion of the alkene into the carbon-palladium bond, followed by hydride delivery to generate the saturated product. The syn-selectivity observed in these reactions is attributed to the facial selectivity of the hydride delivery step.

Key optimization studies have revealed that the addition of halogen additives and increased equivalents of sodium formate significantly enhance the reaction yield [14]. Under the optimized conditions, the desired syn-configured piperidine products can be obtained in yields of 56% on laboratory scale, with successful scale-up to gram quantities demonstrated [14].

Palladium-Catalyzed Cross-Coupling Reactions

The application of palladium-catalyzed cross-coupling reactions for the functionalization of piperidine scaffolds has enabled the introduction of diverse aromatic and heteroaromatic substituents [15] [16]. High-throughput experimentation has been instrumental in identifying catalyst systems capable of coupling piperidine-based nucleophiles with challenging five-membered heteroaromatic electrophiles [15].

The methodology employs systematic optimization using Design of Experiments approaches to identify mild reaction conditions that suppress undesired decomposition pathways [15]. The optimized conditions have been successfully applied to a variety of coupling partners, demonstrating the broad utility of this approach for late-stage functionalization of piperidine intermediates.

Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization reactions catalyzed by palladium complexes have emerged as powerful tools for the selective modification of piperidine substrates [17]. The use of aminoquinoline directing groups enables regioselective C(4)-H arylation of pyrrolidine and piperidine derivatives with excellent stereoselectivity [17].

The reaction conditions are notable for their use of silver-free conditions, low catalyst loading, and inexpensive potassium carbonate as the base [17]. The methodology provides access to both cis and trans stereoisomers through controlled epimerization reactions, offering flexibility in the preparation of diverse stereoisomeric products [17].

Enzymatic Resolution Techniques

Enzymatic resolution represents a powerful and environmentally benign approach for accessing enantiomerically pure piperidine intermediates [18] [19] [20]. The application of lipases and other hydrolytic enzymes enables the kinetic resolution of racemic substrates with high enantioselectivity under mild conditions.

Lipase-Catalyzed Kinetic Resolution

A particularly significant application involves the lipase-catalyzed resolution during the preparation of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, a valuable precursor to the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate [21] [20]. The synthetic route features a novel lipase-catalyzed resolution step that enables the preparation of 400 grams of avibactam sodium salt with an overall yield of 23.9% [21] [20].

The optimization of enzymatic acylation reactions has focused on the selection of appropriate acylating agents, solvents, and moisture content [18] [19]. The use of trifluoroethyl isobutyrate as an acylating agent with Toyobo LIP-300 lipase has been found to provide excellent results, enabling the selective acylation of one enantiomer with high selectivity [18] [19].

Advanced Enzymatic Strategies

Recent developments in enzymatic resolution have introduced more sophisticated approaches that combine multiple enzyme systems in cascade reactions [22] [23]. Multi-enzymatic and chemo-enzymatic methods allow the preparation of piperidines with three chirality centers in only two steps from achiral starting materials [22].

The development of ene-imine reductases (EneIREDs) has enabled the stereoselective reduction of activated alkenes conjugated to imines, providing direct access to enantioenriched piperidines [23]. The methodology involves a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines, combining chemical reduction with biocatalytic stereoselective reduction [23].

Process Optimization and Scale-up

The successful implementation of enzymatic resolution techniques at industrial scale requires careful optimization of reaction conditions, enzyme loading, and product isolation procedures [18] [20]. Studies have demonstrated that enzymatic acylation reactions can be optimized to provide high yields while maintaining excellent enantioselectivity [18].

The development of immobilized enzyme systems has enabled improved catalyst recovery and reuse, making enzymatic resolution more economically attractive for large-scale applications [24]. The use of immobilized ω-transaminases has been particularly successful for the asymmetric synthesis of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess [24].

Green Chemistry Innovations

The development of environmentally sustainable synthetic methodologies for (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide has become increasingly important as the pharmaceutical industry seeks to reduce its environmental impact while maintaining high standards of efficiency and selectivity.

Solvent-Free Reaction Optimization

Solvent-free synthetic methodologies represent a fundamental approach to green chemistry that eliminates the use of organic solvents, thereby reducing volatile organic compound emissions and simplifying product isolation procedures [25] [26].

Neat Reaction Conditions

The development of solvent-free condensation reactions for piperidine synthesis has demonstrated significant environmental benefits while maintaining high synthetic efficiency [25]. These methodologies typically employ neat reaction conditions where reactants are mixed directly without the addition of organic solvents.

A particularly successful application involves the green chemistry approach to the synthesis of N-substituted piperidones and piperidines [25]. This methodology presents significant advantages over classical Dieckmann approaches by eliminating the need for large volumes of organic solvents while achieving comparable or superior yields [25].

The optimization of solvent-free conditions requires careful attention to mass transfer limitations and heat dissipation, which can become significant challenges in the absence of solvent [27]. However, these limitations can often be overcome through the use of mechanical mixing, controlled heating, or the addition of small amounts of environmentally benign solvents such as water.

Mechanochemical Synthesis

Ball-milling and other mechanochemical techniques have emerged as powerful tools for solvent-free organic synthesis [28]. These methods utilize mechanical energy to activate chemical transformations, enabling reactions to proceed under mild conditions without the need for organic solvents.

The application of mechanochemical methods to piperidine synthesis has demonstrated atom economies ranging from 80-95%, representing a significant improvement over traditional solution-phase methods [28]. The methodology is particularly well-suited for condensation reactions and cyclization processes that benefit from the intimate mixing achieved through mechanical activation.

Atom Economy Improvements in Benzyloxy Group Introduction

The introduction of benzyloxy protecting groups represents a critical step in the synthesis of (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide, and significant efforts have been directed toward improving the atom economy of these transformations [28] [29].

Direct Benzyloxy Group Installation

Traditional methods for benzyloxy group installation often suffer from poor atom economy due to the formation of stoichiometric amounts of inorganic byproducts [28]. Modern approaches focus on the development of more atom-efficient procedures that minimize waste generation while maintaining high selectivity.

The calculation of atom economy for benzyloxy group introduction considers the ratio of the molecular weight of the desired product to the total molecular weight of all reactants [28]. Optimized procedures can achieve atom economies of 85-95% through careful selection of reagents and reaction conditions that minimize byproduct formation.

Catalytic Benzylation Procedures

The development of catalytic methods for benzyloxy group introduction has significantly improved the sustainability of these transformations [29]. These procedures typically employ substoichiometric amounts of metal catalysts or organocatalysts to promote the selective formation of benzyl ethers from alcohols and benzyl halides.

Phase-transfer catalysis has proven particularly effective for benzylation reactions, enabling the use of mild aqueous/organic biphasic conditions that minimize the formation of unwanted byproducts [27]. The methodology can be optimized to achieve excellent yields while maintaining high atom economy through careful control of reaction stoichiometry and conditions.

Alternative Benzyloxy Sources

The exploration of alternative benzyloxy sources has led to the development of more atom-efficient procedures for protecting group installation [28]. Benzyl trichloroacetimidate has emerged as a particularly effective reagent for alcohol benzylation, providing high yields under mild acidic conditions with improved atom economy compared to traditional benzyl halide-based procedures.

The use of benzyl alcohols in combination with appropriate activating agents represents another approach to improving atom economy [29]. These procedures typically generate water as the only byproduct, resulting in significantly improved atom efficiency compared to traditional halide-based methods.

Process Intensification Strategies

Flow chemistry techniques have been successfully applied to benzyloxy group introduction, enabling continuous processing with improved heat and mass transfer characteristics [28]. These methods often result in higher yields and improved selectivity while reducing the overall environmental impact of the transformation.

Microwave-assisted synthesis has also proven effective for benzylation reactions, enabling rapid heating and improved reaction efficiency [28]. The methodology typically achieves atom economies of 70-90% while significantly reducing reaction times compared to conventional heating methods.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.4

Dates

Last modified: 08-15-2023

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